molecular formula C10H6ClFN2O2 B15254126 4-Chloro-5-fluoro-6-methyl-3-nitroquinoline

4-Chloro-5-fluoro-6-methyl-3-nitroquinoline

Cat. No.: B15254126
M. Wt: 240.62 g/mol
InChI Key: VEQVXPHQAJIKNO-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, methyl, and nitro groups attached to the quinoline ring. The molecular formula of this compound is C10H6ClFN2O2, and it has a molecular weight of 240.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methyl-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloro-5-fluoro-2-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid can lead to the formation of the desired quinoline derivative . The reaction typically requires heating and careful control of reaction parameters to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methyl-3-nitroquinoline undergoes various chemical reactions, including:

Major Products Formed

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-3-nitroquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-6-methyl-3-nitroquinoline is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the nitro and methyl groups, allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

4-chloro-5-fluoro-6-methyl-3-nitroquinoline

InChI

InChI=1S/C10H6ClFN2O2/c1-5-2-3-6-8(10(5)12)9(11)7(4-13-6)14(15)16/h2-4H,1H3

InChI Key

VEQVXPHQAJIKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl)F

Origin of Product

United States

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